

An In-Depth Technical Guide to the Pharmacological Effects of (±)-Tetrahydroberberine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(±)-Tetrahydroberberine*

Cat. No.: *B3433416*

[Get Quote](#)

Foreword

(±)-Tetrahydroberberine (THB), also known as canadine, is a protoberberine isoquinoline alkaloid derived from the reduction of berberine.^{[1][2]} Found in various plant species, including those of the *Corydalis* and *Berberis* genera, this compound has emerged from the shadow of its well-known parent, berberine, to establish its own distinct and significant pharmacological profile.^{[1][3]} Unlike berberine, which is known for its cytotoxic and antimicrobial properties, (±)-THB exhibits a multifaceted mechanism of action primarily targeting the central nervous, cardiovascular, and gastrointestinal systems.^{[1][4]} This guide synthesizes current research to provide an in-depth exploration of the molecular mechanisms, systemic effects, and therapeutic potential of (±)-THB for researchers, scientists, and drug development professionals.

Molecular Profile and Core Mechanisms of Action

(±)-Tetrahydroberberine (Systematic Name: 9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-benzo[g][5][6]benzodioxolo[5,6-a]quinolizine) is a racemic mixture whose pharmacological activity is rooted in its ability to interact with multiple molecular targets.^[7] Its central quinolizine core and stereochemistry allow it to engage with a unique spectrum of receptors and ion channels, distinguishing it from other berberine alkaloids.^[1]

The primary mechanisms of action are centered on neurotransmitter receptor modulation and ion channel blockade.

Dopaminergic and Serotonergic System Modulation

A defining characteristic of (\pm) -THB is its dual activity on dopamine and serotonin receptors, which underpins many of its systemic effects.

- Dopamine D2 Receptor Antagonism: (\pm) -THB is an effective antagonist of the dopamine D2 receptor.^{[5][8]} Electrophysiological studies have confirmed that THB can reverse the inhibition of spontaneous firing of dopaminergic neurons induced by the D2 agonist apomorphine, demonstrating a clear antagonistic action at somatodendritic D2 autoreceptors.^[9] This activity is central to its effects on gastrointestinal motility and its potential antipsychotic and antinociceptive properties.^{[3][10]}
- Serotonin 5-HT1A Receptor Agonism: Complementing its D2 antagonism, (\pm) -THB acts as an agonist at the 5-HT1A receptor.^{[11][12]} This agonism is particularly relevant to its prokinetic effects in the gastrointestinal tract, where it induces fundic relaxation, and may also contribute to its neuroprotective profile.^[3] Serotonin receptors are critical in regulating mood, appetite, and gastrointestinal function.^{[13][14]}

Ion Channel Blockade

(\pm) -THB's influence extends to the regulation of key ion channels, which is fundamental to its cardiovascular and neuroprotective activities.

- Potassium (K+) Channel Blockade: The compound blocks ATP-sensitive potassium (K(ATP)) channels in dopaminergic neurons of the substantia nigra pars compacta.^{[1][5]} By blocking these channels, THB can restore membrane potential in neurons under metabolic stress (e.g., rotenone-induced hyperpolarization), suggesting a significant neuroprotective role, particularly in the context of Parkinson's disease.^{[1][5][15]} Its anti-arrhythmic properties are also attributed, in part, to the blockade of delayed rectifier K+ channels.^[6]
- Calcium (Ca2+) Channel Blockade: Several studies have identified (\pm) -THB and its derivatives as Ca2+ channel blockers.^[1] This action promotes vascular muscle relaxation, leading to vasodilation and antihypertensive effects, and contributes to its anti-arrhythmic activity.^{[1][6][16]}

Additional Mechanisms

- **Antioxidant and Anti-inflammatory Activity:** In contrast to the cytotoxicity of berberine, (\pm)-THB shows little cytotoxicity and functions as an effective antioxidant.[\[1\]](#) This property likely contributes to its promise as an anti-inflammatory agent.[\[1\]](#) In models of myocardial ischemia, THB reduces malondialdehyde content and xanthine oxidase activity, markers of oxidative stress.[\[17\]](#)
- **Antiplatelet Aggregation:** Research indicates that (\pm)-THB has an inhibitory effect on platelet aggregation, suggesting a protective role against thrombosis.[\[1\]](#)[\[12\]](#)

Quantitative Receptor Affinity Data

The following table summarizes the known binding affinities of (\pm)-Tetrahydroberberine for key neurotransmitter receptors.

Receptor Target	Pharmacological Action	Binding Affinity (pKi)
Dopamine D2	Antagonist	6.08
Serotonin 5-HT1A	Agonist	5.38

Data sourced from Selleck Chemicals.[\[11\]](#)

Systemic Pharmacological Effects and Therapeutic Potential

The multifaceted molecular interactions of (\pm)-THB translate into a broad range of systemic effects, highlighting its therapeutic potential across several domains.

Central Nervous System (CNS) Effects

- **Neuroprotection:** The blockade of K(ATP) channels in dopamine neurons presents a compelling mechanism for neuroprotection in neurodegenerative disorders like Parkinson's disease.[\[1\]](#)[\[12\]](#) By preventing pathological hyperpolarization and restoring neuronal firing, THB may help preserve dopaminergic neuron function.[\[5\]](#)
- **Antinociception and Drug Addiction:** The family of tetrahydroprotoberberines (THPBs), including THB, has been studied for its potential in treating pain and drug addiction.[\[10\]](#)[\[18\]](#)

The antinociceptive effects are linked to the antagonism of D2 dopamine receptors, which modulates pain signaling pathways in the brainstem and spinal cord.[18]

Cardiovascular Effects

(±)-THB exhibits significant cardioprotective properties.[6]

- Anti-Arrhythmia: Through the combined blockade of K⁺ and Ca²⁺ channels, THB can stabilize cardiac rhythm.[1][6] It has been shown to decrease the incidence of ventricular tachycardia and fibrillation during reperfusion following ischemia.[17]
- Myocardial Ischemia-Reperfusion Injury: In animal models, THB protects the myocardium from ischemic and reperfusion injury. It reduces infarct size and mitigates oxidative stress by decreasing xanthine oxidase activity.[17]
- Vasodilation: By blocking Ca²⁺ channels in vascular smooth muscle, THB induces vasodilation, suggesting potential use as an antihypertensive agent.[1][19]

Gastrointestinal Effects

One of the most well-characterized effects of (±)-THB is the enhancement of gastrointestinal motility, making it a promising candidate for treating functional dyspepsia (FD).[3][5]

- Prokinetic Activity: Oral administration of THB accelerates gastric emptying. This effect is mediated by its antagonism of D2 receptors, which counteracts the inhibitory effects of dopamine on gastric motility.[3][11]
- Gastric Accommodation: Through its 5-HT1A receptor agonism, THB promotes relaxation of the gastric fundus, increasing gastric accommodation.[3] This dual mechanism—enhancing motility while also improving accommodation—is highly desirable for treating FD symptoms. [3]

Summary of Pharmacological Effects and Mechanisms

Physiological System	Pharmacological Effect	Primary Underlying Mechanism(s)
Central Nervous System	Neuroprotection (esp. Parkinson's)	Blockade of K(ATP) channels in dopamine neurons. [1] [5]
Antinociception (Pain Relief)	Dopamine D2 receptor antagonism. [18]	
Cardiovascular System	Anti-Arrhythmia	Blockade of K ⁺ (delayed rectifier) and Ca ²⁺ channels. [1] [6]
Myocardial Protection	Reduction of oxidative stress; Anti-arrhythmic action.	
Vasodilation / Antihypertension	Ca ²⁺ channel blockade. [1]	
Gastrointestinal System	Accelerated Gastric Emptying	Dopamine D2 receptor antagonism. [3]
Enhanced Gastric Accommodation	Serotonin 5-HT1A receptor agonism. [3]	
Hematological System	Anti-Thrombosis	Inhibition of platelet aggregation. [1]
General	Anti-inflammatory	Antioxidant properties. [1]

Key Experimental Protocols and Methodologies

To ensure scientific integrity, protocols must be self-validating. The following sections detail standardized methodologies for assessing the core pharmacological activities of (±)-THB.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of (±)-THB at the human dopamine D2 receptor using a radioligand binding assay.

Objective: To quantify the binding affinity of (±)-THB for the D2 receptor.

Materials:

- Cell membranes from CHO or HEK293 cells stably expressing the human D2 receptor.
- Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
- Non-specific binding control: Haloperidol (10 μ M).
- Test compound: (\pm)-Tetrahydroberberine, serially diluted.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Scintillation fluid and vials.
- Glass fiber filters (e.g., Whatman GF/B).
- Cell harvester and liquid scintillation counter.

Step-by-Step Procedure:

- Preparation: Thaw the D2 receptor-expressing cell membranes on ice. Prepare serial dilutions of (\pm)-THB in the assay buffer.
- Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:
 - Total Binding: 50 μ L Assay Buffer, 50 μ L [³H]-Spiperone (at a final concentration near its K_d, e.g., 0.2 nM), and 100 μ L of membrane preparation.
 - Non-Specific Binding: 50 μ L Haloperidol (10 μ M), 50 μ L [³H]-Spiperone, and 100 μ L of membrane preparation.
 - Competitive Binding: 50 μ L of each (\pm)-THB dilution, 50 μ L [³H]-Spiperone, and 100 μ L of membrane preparation.
- Incubation: Incubate the plate at room temperature (25°C) for 90 minutes to allow the binding to reach equilibrium.

- Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
 - Plot the percentage of specific binding against the log concentration of (\pm)-THB.
 - Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of THB that inhibits 50% of specific [3 H]-Spiperone binding).
 - Calculate the Ki using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Assessment of Gastric Emptying in Rats

This protocol describes a method to evaluate the prokinetic effects of orally administered (\pm)-THB.

Objective: To measure the effect of (\pm)-THB on the rate of gastric emptying in a rat model.

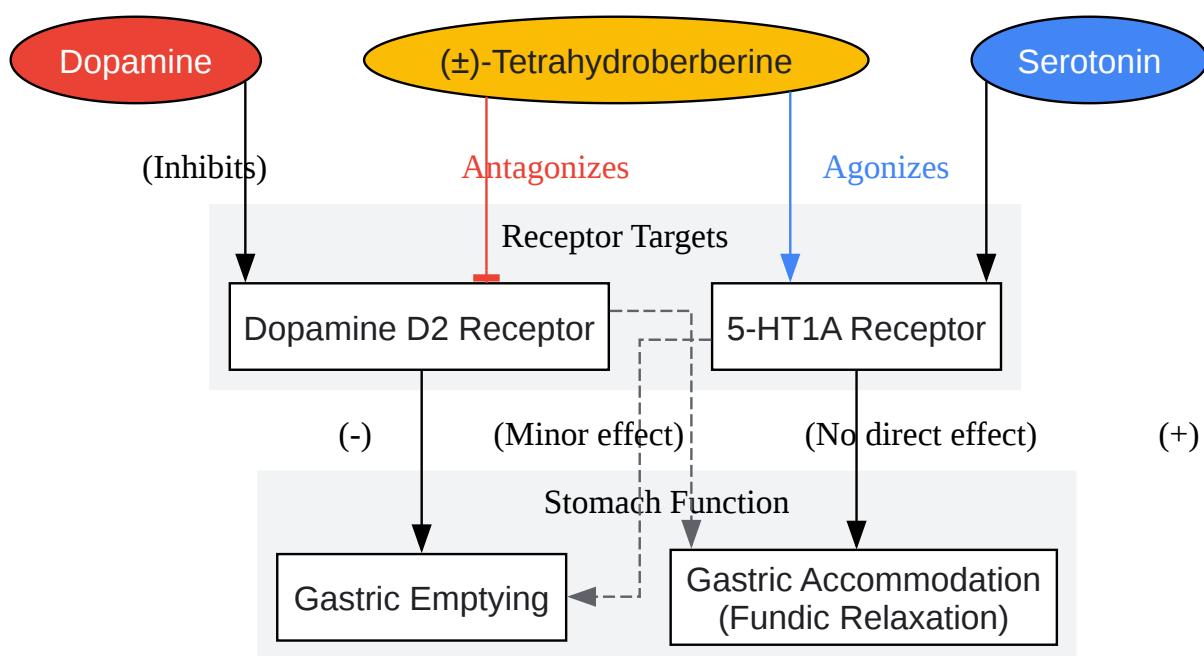
Materials:

- Male Sprague-Dawley rats (200-250g), fasted overnight with free access to water.
- Test meal: 1.5 mL of a non-nutrient, semi-liquid meal containing a non-absorbable marker (e.g., 0.5% phenol red in 5% glucose).

- Test compound: (\pm)-Tetrahydroberberine suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).
- Control vehicle.
- Apomorphine (to induce delayed gastric emptying, optional).
- Surgical instruments for dissection.
- Spectrophotometer.

Step-by-Step Procedure:

- Animal Dosing: Administer (\pm)-THB (e.g., at doses of 10, 30, and 100 μ g/kg) or vehicle to the rats via oral gavage. A typical dosing volume is 5 mL/kg.
- Test Meal Administration: 30 minutes after drug administration, administer the phenol red test meal (1.5 mL) via oral gavage.
- Gastric Emptying Period: Return the rats to their cages for a set period (e.g., 20 minutes).
- Sample Collection: At the end of the period, humanely euthanize the rats. Immediately clamp the pylorus and cardia of the stomach to prevent leakage. Carefully dissect the stomach.
- Quantification of Gastric Contents:
 - Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize.
 - Allow the homogenate to settle for 1 hour at room temperature.
 - Add 0.5 mL of 20% trichloroacetic acid (TCA) to 5 mL of the supernatant to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.
 - Add 1 mL of 0.5 N NaOH to 4 mL of the resulting supernatant to develop the color of the phenol red.
 - Measure the absorbance of the solution at 560 nm using a spectrophotometer.

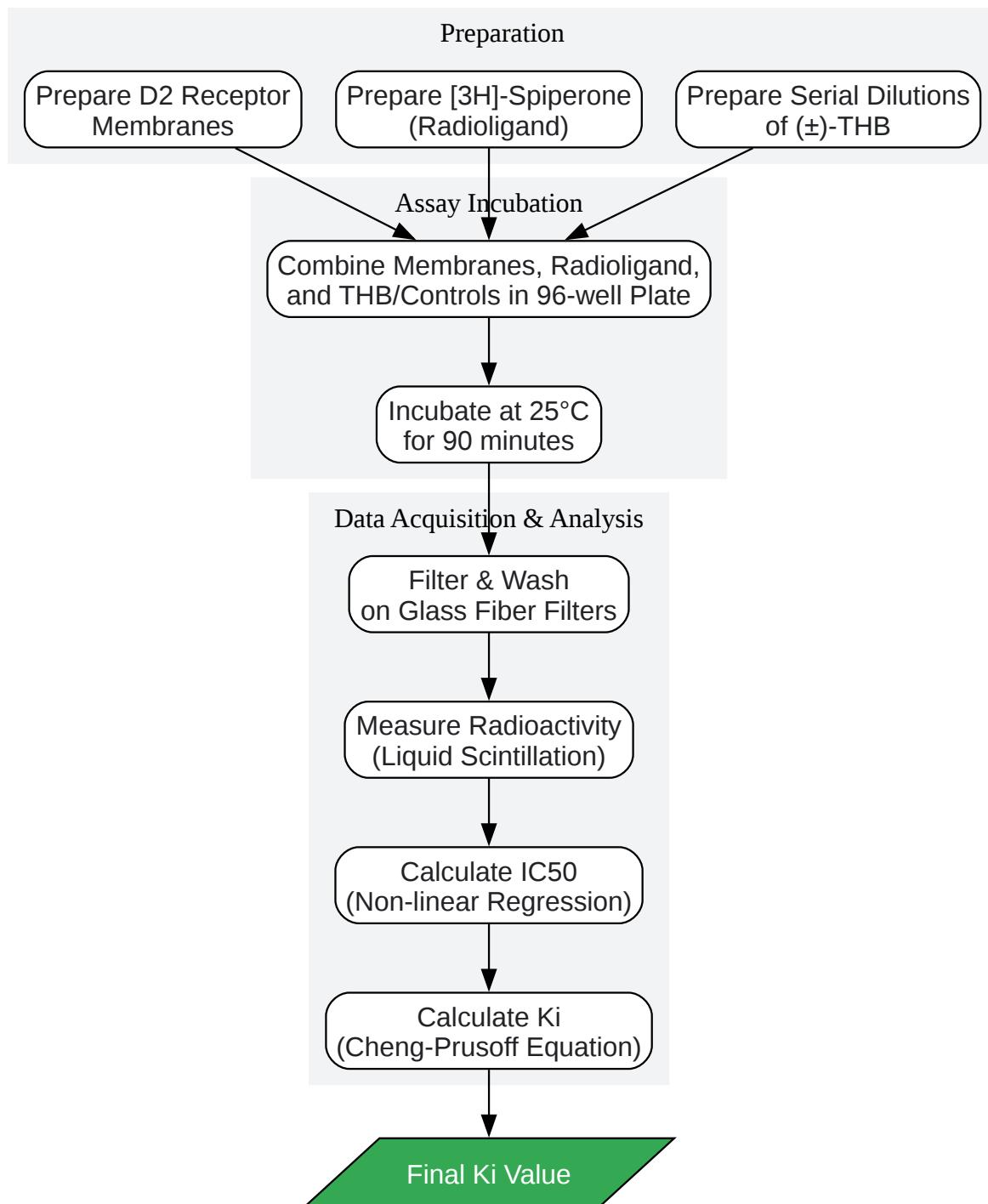

- Data Analysis:

- A standard curve for phenol red is created to calculate the amount of marker remaining in the stomach.
- Gastric emptying is calculated using the formula: $\text{Gastric Emptying (\%)} = (1 - (\text{Amount of phenol red in stomach} / \text{Amount of phenol red in test meal})) \times 100$
- Compare the gastric emptying percentages between the vehicle-treated group and the (\pm) -THB-treated groups using statistical analysis (e.g., ANOVA followed by Dunnett's test).

Visualizations: Pathways and Workflows

Diagram 1: Dual Mechanism of (\pm) -THB in Gastrointestinal Motility

This diagram illustrates the synergistic action of (\pm) -THB on D2 and 5-HT1A receptors to improve symptoms of functional dyspepsia.



[Click to download full resolution via product page](#)

Caption: Dual D2 antagonism and 5-HT1A agonism of (\pm)-THB.

Diagram 2: Experimental Workflow for Receptor Binding Assay

This diagram outlines the logical flow of the competitive radioligand binding assay.

[Click to download full resolution via product page](#)

Caption: Workflow for determining receptor binding affinity (Ki).

References

- Wu C, et al. Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. *Neuropharmacology*. 2010 Dec;59(7-8):567-72.[1][5]
- Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. *PubMed*.
- Lau CW, Yao XQ, Chen ZY, Ko WH, Huang Y. Cardiovascular actions of berberine. *Cardiovasc Drug Rev*. 2001 Fall;19(3):234-44.[6][19]
- Pingali S, Donahue JP, Payton-Stewart F. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. *Acta Crystallogr C Struct Chem*. 2015 Apr;71(Pt 4):262-5.[1][2][7]
- Jin GZ, Li Y, Liu G. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction. *PubMed*.
- Jin GZ, Li Y, Liu G. Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction. *PMC*.
- Jin GZ, Wang XL, Shi WX. The antagonistic effects of tetrahydroprotoberberines on dopamine receptors: electrophysiological studies. *PubMed*.
- Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. *Beilstein Journals*.
- Wu C, et al. Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. *Neuropharmacology*. 2010;59:567–572.[15]
- Cardiovascular Actions of Berberine. [Request PDF - ResearchGate](#).
- Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. [ResearchGate](#).
- Lee TH, et al. Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. *J Pharmacol Exp Ther*. 2011 Sep;338(3):917-24.[3]
- Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. *MDPI*.
- Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo. *PubMed*.
- Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. *PubMed Central*.
- Tetrahydroberberine, a Pharmacologically Active Naturally Occurring Alkaloid. *Digital Commons @ Xavier*.
- Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. *PubMed*.
- The anti-inflammatory potential of berberine in vitro and in vivo. *PubMed*.
- The anti-inflammatory potential of berberine in vitro and in vivo. *CABI Digital Library*.
- Cardiovascular Effects of Berberine: A Review of the Literature. *Journal of Restorative Medicine*.

- Pharmacological properties and therapeutic potential of berberine: a comprehensive review. *Frontiers in Pharmacology*.
- The anti-inflammatory potential of berberine. [Request PDF - ResearchGate](#).
- **(+)-Tetrahydroberberine**. PubChem.
- Berberine and Its More Biologically Available Derivative, Dihydroberberine, Inhibit Mitochondrial Respiratory Complex I. [ResearchGate](#).
- Berberine as a Cardiac Shield: Evidence from Research. [FOLIUS LABS®](#).
- Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system. [PubMed Central](#).
- Neuroprotective effects of berberine on recognition memory impairment, oxidative stress, and damage to the purinergic system in rats submitted to intracerebroventricular injection of streptozotocin. [PubMed](#).
- Is Dihydroberberine or Berberine Dangerous? [Side Effects]. [YouTube](#).
- The Neuroprotective Effects of Berberine in Alzheimer's Disease Mouse Model via Improvement of Mitochondrial Dysfunction and Enhanced Amyloid-beta Peptide Clearance. [Kosco](#).
- Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. [Request PDF - ResearchGate](#).
- Therapeutic effect of berberine on metabolic diseases: Both pharmacological data and clinical evidence. [PubMed](#).
- Neuroprotective effect of berberine against environmental heavy metals induced neurotoxicity and Alzheimer's-like disease in rats. [Beirut Arab University](#).
- Berberine: metabolic and cardiovascular effects in preclinical and clinical trials. [Dove Medical Press](#).
- Metabolic and cardiovascular effects of berberine. [Dove Medical Press](#).
- Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer's disease: a systematic review and meta-analysis. [PubMed Central](#).
- 5-HT receptor. [Wikipedia](#).
- Serotonin receptors: The reason behind your happiness. [Protein Data Bank in Europe](#).
- Serotonin Receptors. [NCBI Bookshelf](#).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Tetrahydroberberine, a Pharmacologically Active Naturally Occurring Al" by S. Pingali, J. P. Donahue et al. [digitalcommons.xula.edu]
- 3. Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells [beilstein-journals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cardiovascular actions of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The antagonistic effects of tetrahydroprotoberberines on dopamine receptors: electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Tetrahydroberberine - LKT Labs [lktlabs.com]
- 13. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 14. Serotonin receptors: The reason behind your happiness | Protein Data Bank in Europe [ebi.ac.uk]
- 15. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (+)-Tetrahydroberberine | C₂₀H₂₁NO₄ | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacological Effects of (\pm)-Tetrahydroberberine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3433416#pharmacological-effects-of-tetrahydroberberine\]](https://www.benchchem.com/product/b3433416#pharmacological-effects-of-tetrahydroberberine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com